Lipophilicity and Polarity: Pyrimidine Core Reduces logP by 1.3 Units and Increases TPSA by 25.8 Ų vs. Benzenesulfonamide Analog
4-(Trifluoromethyl)pyrimidine-2-sulfonamide exhibits a computed XLogP3-AA of 0 and a TPSA of 94.3 Ų, compared to XLogP3 of 1.3 and TPSA of 68.5 Ų for the direct carbocyclic analog 4-(trifluoromethyl)benzenesulfonamide [1][2]. The pyrimidine core thus reduces lipophilicity by 1.3 log units while simultaneously increasing polarity by 25.8 Ų TPSA. Both compounds share one hydrogen bond donor, but the pyrimidine derivative provides 8 hydrogen bond acceptors versus 6 for the benzenesulfonamide—a 33% increase in HBA count conferred by the two additional endocyclic nitrogen atoms [1][2].
| Evidence Dimension | Lipophilicity and polar surface area (computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 0; TPSA = 94.3 Ų; HBA = 8; HBD = 1 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzenesulfonamide: XLogP3 = 1.3; TPSA = 68.5 Ų; HBA = 6; HBD = 1 |
| Quantified Difference | ΔXLogP3 = −1.3 units; ΔTPSA = +25.8 Ų; ΔHBA = +2 |
| Conditions | PubChem computed properties: XLogP3 3.0 algorithm; TPSA via Cactvs 3.4.8.18 |
Why This Matters
The 1.3 logP reduction and 38% higher TPSA translate directly into superior aqueous solubility and lower non-specific protein binding, making the pyrimidine scaffold preferable when central nervous system penetration must be minimized or when the sulfonamide warhead requires a more polar exit vector for target engagement.
- [1] PubChem. 4-(Trifluoromethyl)pyrimidine-2-sulfonamide. CID 64586435. XLogP3-AA = 0; TPSA = 94.3 Ų; HBA = 8; HBD = 1. https://pubchem.ncbi.nlm.nih.gov/compound/4-_Trifluoromethyl_pyrimidine-2-sulfonamide View Source
- [2] PubChem. 4-(Trifluoromethyl)benzenesulfonamide. CID 70018. XLogP3 = 1.3; TPSA = 68.5 Ų; HBA = 6; HBD = 1. https://pubchem.ncbi.nlm.nih.gov/compound/4-_Trifluoromethyl_benzenesulfonamide View Source
